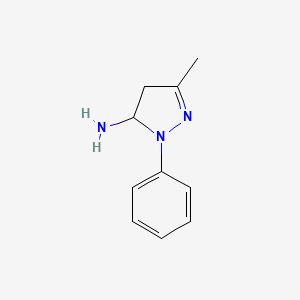
5-Amino-3-methyl-1-phenyl-2-pyrazolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-methyl-1-phenyl-2-pyrazolin is an aminopyrazole derivative known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two nitrogen atoms, making it a valuable scaffold in the development of various heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-phenyl-2-pyrazolin typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclocondensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1-phenyl-2-pyrazolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different aminopyrazole derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazolopyridine derivatives, and other heterocyclic compounds .
Scientific Research Applications
5-Amino-3-methyl-1-phenyl-2-pyrazolin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-phenyl-2-pyrazolin involves its interaction with various molecular targets and pathways. The compound acts as a free radical scavenger and antioxidant, protecting cells from oxidative stress. It inhibits lipid peroxidation by scavenging reactive oxygen species, thereby reducing cellular damage .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one:
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another similar compound with antioxidant properties.
Uniqueness
5-Amino-3-methyl-1-phenyl-2-pyrazolin stands out due to its amino group, which allows for a broader range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
71799-38-7 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |
InChI Key |
IUKCTAQXDOOJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


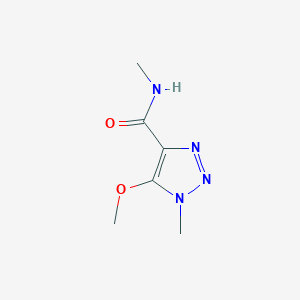
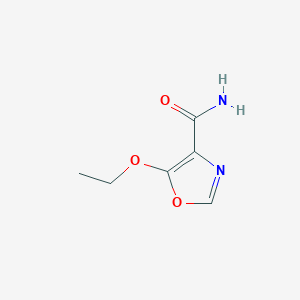
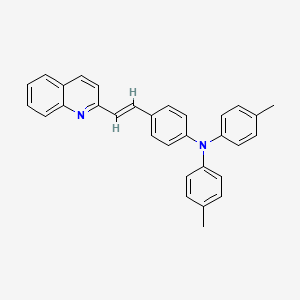
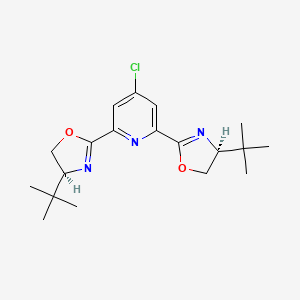
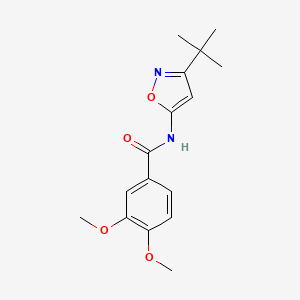
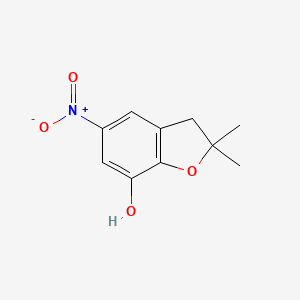

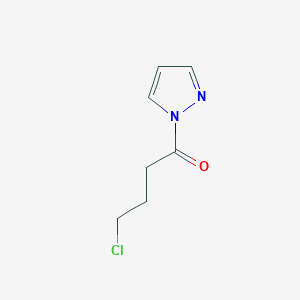
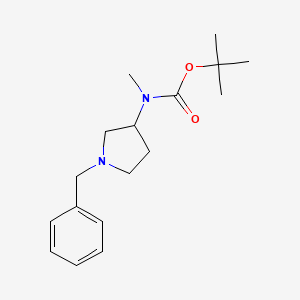

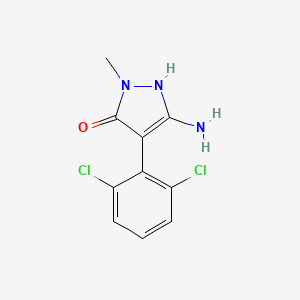
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)


